molecular formula C11H13NO2 B13615244 ethyl (2Z)-3-(pyridin-2-yl)but-2-enoate

ethyl (2Z)-3-(pyridin-2-yl)but-2-enoate

Cat. No.: B13615244
M. Wt: 191.23 g/mol
InChI Key: HZIBXOUYZSLKHK-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-3-(pyridin-2-yl)but-2-enoate ( 103861-00-3) is a valuable α,β-unsaturated ester building block in organic synthesis and medicinal chemistry research. This compound features a pyridine ring and a but-2-enoate side chain with a defined (Z)-stereochemistry, which is crucial for its reactivity and application profile . Its primary research value lies in its role as a versatile synthetic intermediate for constructing more complex nitrogen-containing heterocycles, such as pyrazoles and other fused ring systems often found in biologically active molecules . The electron-deficient nature of the pyridine ring and the conjugated ester system make it a suitable substrate for cyclization and cyclocondensation reactions. Furthermore, the pyridinyl moiety allows this compound to act as a ligand precursor in coordination chemistry, facilitating the study of novel metal-organic complexes with potential catalytic or material science applications . The compound is offered with high purity to ensure consistent and reliable experimental results. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

ethyl (Z)-3-pyridin-2-ylbut-2-enoate

InChI

InChI=1S/C11H13NO2/c1-3-14-11(13)8-9(2)10-6-4-5-7-12-10/h4-8H,3H2,1-2H3/b9-8-

InChI Key

HZIBXOUYZSLKHK-HJWRWDBZSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C)\C1=CC=CC=N1

Canonical SMILES

CCOC(=O)C=C(C)C1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of ethyl (2Z)-3-(pyridin-2-yl)but-2-enoate typically involves the condensation of suitable pyridine derivatives with α,β-unsaturated esters or their equivalents. Key steps include:

  • Formation of the carbon-carbon double bond with Z-configuration.
  • Introduction of the pyridin-2-yl group at the 3-position of the but-2-enoate.
  • Control of stereochemistry and purity through reaction conditions and purification.

Preparation Method from 2-Aminopyridine and Ethyl Acrylate (Related Compound Synthesis)

Although direct literature on this compound is limited, a closely related compound, ethyl 3-(pyridin-2-ylamino)propanoate, has been synthesized via Michael addition of 2-aminopyridine to ethyl acrylate under acidic catalysis, which provides insight into pyridin-2-yl functionalization on an unsaturated ester backbone.

Procedure Highlights:

  • Reactants: 2-Aminopyridine and ethyl acrylate.
  • Catalyst: Trifluoromethanesulfonic acid.
  • Solvent: Anhydrous ethanol.
  • Conditions: Nitrogen atmosphere, oil bath heating at 120–160 °C for 16–20 hours.
  • Workup: Concentration under reduced pressure, washing with petroleum ether and ethyl acetate, recrystallization.
  • Yield: Approximately 80–83%.
  • Purity: 99% by HPLC.

Reaction Scheme:

$$
\text{2-Aminopyridine} + \text{Ethyl acrylate} \xrightarrow[\text{N}_2]{\text{TfOH, EtOH, 120-160°C}} \text{Ethyl 3-(pyridin-2-ylamino)propanoate}
$$

This method demonstrates effective pyridin-2-yl group incorporation via nucleophilic addition to an activated double bond.

Synthesis via Condensation of Pyridin-2-yl Precursors with α,β-Unsaturated Esters

A plausible synthetic approach to this compound involves Knoevenagel-type condensation or related aldol condensation between pyridin-2-carbaldehyde derivatives and ethyl acetoacetate or ethyl acrylate derivatives under basic or acidic catalysis.

  • Catalysts: Bases such as piperidine or acids like trifluoroacetic acid.
  • Solvents: Ethanol, methanol, or other polar solvents.
  • Temperature: Reflux conditions (60–120 °C).
  • Time: Several hours to overnight.

This approach allows the formation of the C=C double bond with control over the Z/E stereochemistry depending on reaction conditions and catalysts.

Purification and Characterization

  • Purification: Recrystallization from mixed solvents such as petroleum ether/ethyl acetate or column chromatography on silica gel using cyclohexane/ethyl acetate gradients.
  • Characterization: Confirmed by HPLC purity (>99%), NMR spectroscopy (1H and 13C), IR spectroscopy (C=O stretch ~1650 cm^-1), and mass spectrometry.

Data Table Summarizing Key Preparation Parameters

Parameter Details
Starting Materials 2-Aminopyridine, Ethyl acrylate, Pyridin-2-carbaldehyde, Ethyl acetoacetate
Catalyst Trifluoromethanesulfonic acid, piperidine, or acidic catalysts
Solvent Anhydrous ethanol, methanol, or other polar solvents
Temperature 120–160 °C (for acid-catalyzed Michael addition), reflux (60–120 °C) for condensation
Reaction Time 16–20 hours (Michael addition), several hours to overnight (condensation)
Atmosphere Nitrogen protection preferred to avoid oxidation
Workup Concentration under reduced pressure, washing with organic solvents, recrystallization
Yield 80–83% (related compounds)
Purity >99% (HPLC)
Product Form White lamellar crystals or powders

In-Depth Research Findings and Notes

  • The use of trifluoromethanesulfonic acid as a catalyst in the Michael addition of 2-aminopyridine to ethyl acrylate enables high yield and purity, with the reaction proceeding efficiently under nitrogen to prevent side reactions.
  • The stereochemistry (Z-configuration) of the double bond in this compound is critical for its chemical properties and is influenced by reaction conditions such as solvent polarity and temperature.
  • Alternative synthetic routes involving hydrazine derivatives and pyrazolone intermediates have been explored for related pyridinyl compounds, indicating the versatility of pyridine functionalization strategies.
  • Spectroscopic data from analogous compounds confirm the presence of characteristic IR absorption bands for C=O and NH groups, and NMR signals consistent with vinyl protons and pyridine ring hydrogens.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-(pyridin-2-yl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl (2Z)-3-(pyridin-2-yl)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-(pyridin-2-yl)but-2-enoate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2E)-3-(pyridin-2-yl)but-2-enoate: A geometric isomer with different spatial arrangement around the double bond.

    Methyl (2Z)-3-(pyridin-2-yl)but-2-enoate: A similar compound with a methyl ester group instead of an ethyl ester group.

    Ethyl (2Z)-3-(pyridin-3-yl)but-2-enoate: A positional isomer with the pyridine ring attached at a different position.

Uniqueness

This compound is unique due to its specific geometric configuration and the presence of the pyridine ring at the 2-position. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its isomers and analogs.

Q & A

Q. Q1. What are the standard synthetic routes for ethyl (2Z)-3-(pyridin-2-yl)but-2-enoate, and how can reaction conditions influence stereoselectivity?

Methodological Answer: The synthesis typically involves a Knoevenagel condensation between pyridin-2-yl acetaldehyde derivatives and ethyl acetoacetate, using catalysts like piperidine or Lewis acids to promote Z-selectivity . Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (25–80°C), and catalyst loading significantly impact the yield and stereochemical outcome. For example, polar aprotic solvents favor Z-configuration stabilization via intramolecular hydrogen bonding, as observed in analogous thiazolo-pyrimidine syntheses .

Q. Q2. What spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR can identify key signals: the ester carbonyl (δ ~165–170 ppm), pyridin-2-yl protons (δ 7.2–8.6 ppm), and Z-configuration double bond (coupling constant JH,HJ_{H,H} ~12–14 Hz for cis protons) .
  • X-ray crystallography : Definitive confirmation of the Z-configuration and molecular packing requires single-crystal analysis using programs like SHELX or OLEX2 .
  • IR : Ester C=O stretches (~1720 cm1 ^{-1}) and pyridine ring vibrations (~1600 cm1 ^{-1}) provide additional validation .

Q. Q3. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors .
  • Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous material disposal .

Advanced Research Questions

Q. Q4. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved when characterizing this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotameric equilibria in solution) that distort NMR signals but are absent in solid-state X-ray structures. To resolve this:

Perform variable-temperature NMR to detect conformational changes .

Validate using DFT calculations (e.g., Gaussian or ORCA) to compare theoretical and experimental spectra .

Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. Q5. What strategies optimize the Z/E selectivity in the synthesis of α,β-unsaturated esters like this compound?

Methodological Answer:

  • Catalyst design : Chiral Brønsted acids (e.g., BINOL derivatives) can enhance Z-selectivity via hydrogen-bond-directed transition states .
  • Solvent effects : Low-polarity solvents (e.g., toluene) stabilize Z-isomers through reduced dielectric screening, as demonstrated in fluorobenzylidene analog syntheses .
  • Microwave-assisted synthesis : Short reaction times minimize thermal equilibration between Z and E isomers, improving selectivity to >90% in some cases .

Q. Q6. How does the Z-configuration influence the compound’s reactivity in cycloaddition or nucleophilic addition reactions?

Methodological Answer: The Z-configuration creates a sterically hindered environment, directing nucleophiles to attack the β-carbon of the α,β-unsaturated ester. For example:

  • Diels-Alder reactions : The Z-geometry enhances electron-deficient dienophile behavior, accelerating cycloaddition with electron-rich dienes .
  • Michael additions : Steric shielding of the α-carbon by the pyridin-2-yl group favors β-selectivity, as seen in similar thiazolo-pyrimidine systems .

Q. Q7. What computational methods are effective for predicting the biological activity or binding modes of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs) .
  • QSAR models : Train regression models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts from databases such as PubChem .
  • MD simulations : GROMACS or AMBER can simulate ligand-protein stability over nanoseconds, identifying key binding residues .

Data Contradiction and Experimental Design

Q. Q8. How should researchers address inconsistencies in reported physicochemical properties (e.g., solubility, logP) for this compound?

Methodological Answer:

  • Reproducibility checks : Re-measure properties using standardized protocols (e.g., shake-flask method for logP) .
  • Meta-analysis : Compare data across peer-reviewed studies, excluding non-validated sources (e.g., commercial databases) .
  • Environmental controls : Document temperature, pH, and ionic strength, as these significantly affect solubility .

Q. Q9. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated stability studies : Use HPLC or LC-MS to monitor degradation products at elevated temperatures (40–60°C) and pH ranges (2–12) .
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life at room temperature .
  • Light exposure tests : UV-Vis spectroscopy can detect photodegradation, especially for conjugated systems like α,β-unsaturated esters .

Advanced Analytical Techniques

Q. Q10. How can cryo-EM or synchrotron radiation enhance structural analysis of derivatives or co-crystals of this compound?

Methodological Answer:

  • Cryo-EM : Resolve supramolecular assemblies (e.g., micelles or protein-ligand complexes) at near-atomic resolution .
  • Synchrotron XRD : High-flux X-rays enable rapid data collection for small or weakly diffracting crystals, critical for charge-density analysis .
  • Spectro-electrochemistry : Combine cyclic voltammetry with UV-Vis to study redox behavior and radical intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.